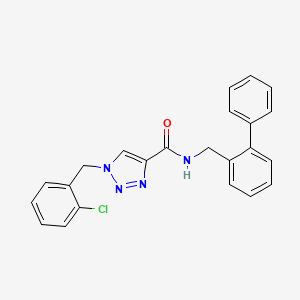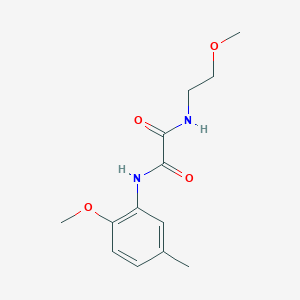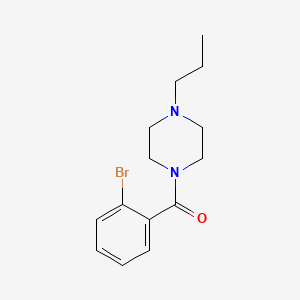
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a promising candidate for the treatment of tuberculosis, a bacterial disease that affects millions of people worldwide.
作用機序
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide works by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of mycolic acids. By inhibiting DprE1, N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide disrupts the synthesis of the mycobacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further clinical development. It has also been shown to have a low potential for drug-drug interactions, which is an important consideration for the treatment of tuberculosis, as patients often receive multiple medications.
実験室実験の利点と制限
One of the main advantages of N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potency against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in clinical settings.
将来の方向性
Future research on N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Other potential future directions include the development of combination therapies with other anti-tuberculosis drugs to enhance its efficacy and the investigation of N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide's potential for the treatment of other bacterial diseases.
In conclusion, N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a promising candidate for the treatment of tuberculosis, with potent activity against drug-resistant strains of Mycobacterium tuberculosis and minimal toxicity. Further research is needed to optimize its pharmacokinetic properties and explore its potential for the treatment of other bacterial diseases.
合成法
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized by a multistep process involving the reaction of 2-biphenylcarboxaldehyde with 2-chlorobenzylamine, followed by the formation of a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the introduction of a carboxamide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential to treat tuberculosis. It has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the synthesis of mycolic acids, a crucial component of the bacterial cell wall, leading to cell death.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c24-21-13-7-5-11-19(21)15-28-16-22(26-27-28)23(29)25-14-18-10-4-6-12-20(18)17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGKRHVGWHSVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)